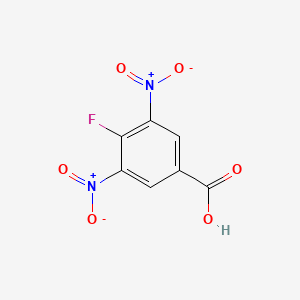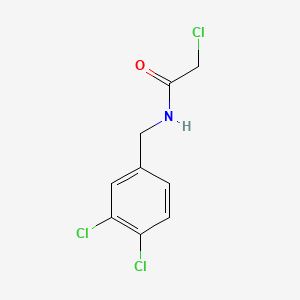![molecular formula C10H8ClN3O2 B1306767 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid CAS No. 81022-34-6](/img/structure/B1306767.png)
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its unique properties and has been extensively studied for its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is a cornerstone in the synthesis of 1,2,3-triazoles and can be performed under various conditions. For instance, the one-pot synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, was achieved using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, followed by oxidation to yield the title compound . Similarly, substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and nucleophiles .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can exhibit different substitution patterns that affect the compound's properties. For example, the crystal structures of various triazole derivatives have been reported, showing different dihedral angles between the triazole ring and attached aryl rings, which can influence the compound's reactivity and interactions . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the solid-state structure and properties of these compounds .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles can undergo fragmentation upon electron impact, which is a useful property for mass spectral analysis . Additionally, the oxidation of pyrazolines to pyrazoles has been achieved using 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an oxidizing agent, demonstrating the versatility of triazole derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has been studied, with some compounds showing dual emission in chloroform solvent . The optical properties, such as linear and nonlinear optical susceptibilities and hyperpolarizability, have also been investigated for triazole derivatives, indicating potential applications in optical materials .
Wissenschaftliche Forschungsanwendungen
1. Synthesis Methods and Intermediate Applications
- Research indicates that triazole derivatives like 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are important intermediates in synthesizing various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole compound, showcasing its role as a precursor in drug development Liu, Pei, Xue, Li, & Wu, 2015.
2. Chemical Transformations and Reactions
- Albert and Taguchi (1973) explored the chemical transformations of similar triazole compounds, emphasizing the versatility of these molecules in various chemical reactions Albert & Taguchi, 1973.
3. Structural and Molecular Studies
- Castiñeiras, García-Santos, & Saa (2018) investigated the molecular and supramolecular structures of triazole compounds, providing insights into their potential applications in materials science and molecular engineering Castiñeiras, García-Santos, & Saa, 2018.
4. Thermal Behavior and Stability Analysis
- Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of triazole derivatives, which is crucial for understanding their stability and decomposition processes in various conditions Sikorska-Iwan & Modzelewska-Banachiewicz, 2005.
5. Applications in Synthesis of Complex Compounds
- Ghattas et al. (2001) described the synthesis of triazole-fused ring systems, demonstrating the role of triazole derivatives in creating complex molecular structures Ghattas, Moustafa, Allah, & Amer, 2001.
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid are likely to be various enzymes and receptors in the biological system . Triazole compounds, such as this one, are known for their ability to bind readily with these biological targets, leading to a range of biological activities .
Mode of Action
The interaction of This compound with its targets involves the formation of non-covalent interactions, such as Van der Waals forces and hydrogen bonds . These interactions can lead to changes in the function of the target enzymes and receptors .
Biochemical Pathways
The biochemical pathways affected by This compound are likely to be diverse, given the compound’s broad range of biological activities . The compound’s interaction with its targets can influence various downstream effects, potentially affecting a variety of cellular processes .
Pharmacokinetics
The pharmacokinetics of This compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s phenyl and pyrrolidine groups confer liposolubility to the structure, which facilitates its passage across the cell membrane .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be diverse, reflecting its broad range of biological activities . These effects can include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s liposolubility can facilitate its passage across the cell membrane, which can be influenced by the lipid composition of the membrane . Additionally, the compound’s solubility in water and other medicinal solvents can affect its bioaccessibility .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGCQCRPBZDMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

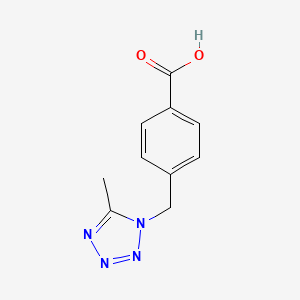
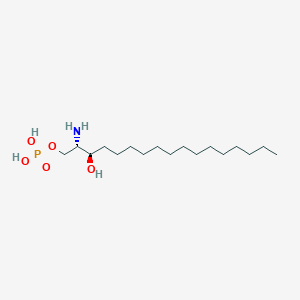
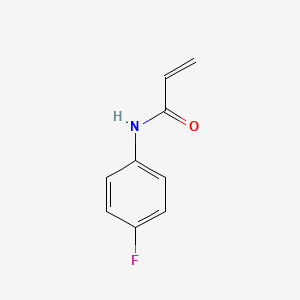
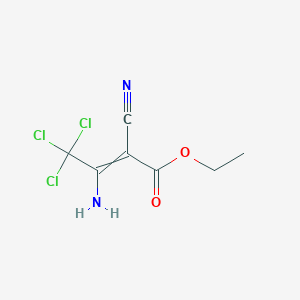
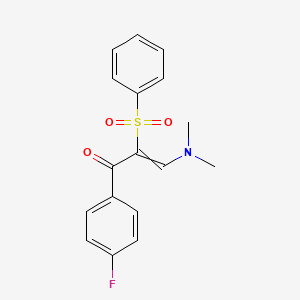
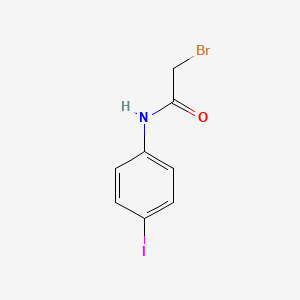


![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
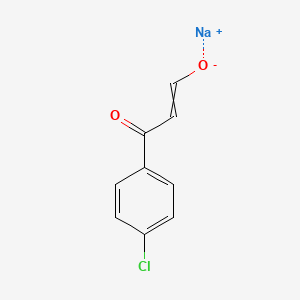
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
